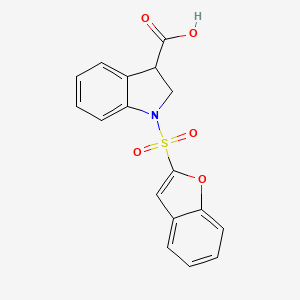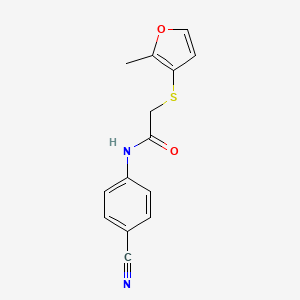![molecular formula C17H18N2O2 B7675314 2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7675314.png)
2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide typically involves the reaction of 2,4-dimethylbenzoic acid with 4-(methylcarbamoyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
- 2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide
- 2,4-dimethyl-N-[4-(ethylcarbamoyl)phenyl]benzamide
Uniqueness
2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide is unique due to its specific substitution pattern on the aromatic rings and the presence of both methyl and carbamoyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-9-15(12(2)10-11)17(21)19-14-7-5-13(6-8-14)16(20)18-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVGKUCLXSLISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-[(4-Chloro-2-methylphenyl)methyl]morpholin-2-yl]methanol](/img/structure/B7675234.png)
![N-[(2-bromo-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7675239.png)
![1-(2-Tert-butylpyrazol-3-yl)-3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7675251.png)
![4-(5-Chloropyridin-3-yl)oxy-7-methylthieno[3,2-d]pyrimidine](/img/structure/B7675253.png)
![N-[4-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-yl]methanesulfonamide](/img/structure/B7675263.png)
![2-Amino-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)hexan-1-one;hydrochloride](/img/structure/B7675275.png)
![N-[4-(2-thiomorpholin-4-ylethyl)phenyl]methanesulfonamide](/img/structure/B7675280.png)
![1-benzyl-5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidin-3-amine](/img/structure/B7675284.png)
![5-[(3,4-dimethoxyphenyl)sulfanylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7675285.png)

![N-[(2-bromo-3-methylphenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7675295.png)

![2-[3-[1-(4-Methyl-1,3-thiazol-2-yl)ethylamino]butyl]isoindole-1,3-dione](/img/structure/B7675306.png)
![1-(5-Propan-2-yl-1,3-thiazol-2-yl)-3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7675321.png)
